4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Catalog No.
S11627382
CAS No.
M.F
C26H32BrN5O3S
M. Wt
574.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-y...

Product Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

Molecular Formula

C26H32BrN5O3S

Molecular Weight

574.5 g/mol

InChI

InChI=1S/C26H32BrN5O3S/c1-35-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)36/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,36)

InChI Key

OUADHFXGFHMJLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide is a complex organic molecule characterized by its unique structure, which includes a quinazolinone core, a bromine atom, and a piperazine moiety. This compound is notable for its potential biological activity, particularly in pharmacological applications. The presence of multiple functional groups enhances its reactivity and interaction with biological targets, making it a candidate for further research in medicinal chemistry and drug development .

The compound exhibits various chemical reactivity patterns due to the presence of functional groups such as the quinazolinone core and the piperazine side chain. Key reactions may include:

  • Nucleophilic substitutions: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation reactions: The amide group can participate in condensation reactions with various nucleophiles.
  • Redox reactions: The sulfur atom's presence suggests potential redox activity, which may be exploited in biological systems.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

The biological activity of this compound is linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical pathways. Preliminary studies suggest that it may exhibit:

  • Anticancer properties: Potential inhibition of cancer cell growth through modulation of specific signaling pathways.
  • Antimicrobial effects: Interaction with bacterial or fungal targets leading to antimicrobial activity.
  • Anti-inflammatory effects: Modulation of inflammatory pathways through receptor interaction.

The exact mechanisms are still under investigation, but the compound's unique structural features suggest significant pharmacological potential .

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide typically involves several key steps:

  • Synthesis of the quinazolinone core: This often involves cyclization reactions starting from appropriate precursors.
  • Bromination: Introduction of the bromine atom at the 6-position through electrophilic aromatic substitution.
  • Formation of the piperazine moiety: This may involve coupling reactions with piperazine derivatives.
  • Amidation: Finally, the butanamide group is introduced through an amide formation reaction.

These steps require careful optimization to achieve high yields and purity .

The compound serves as a key intermediate in the synthesis of various quinazolinone derivatives, which are explored for their biological activities, particularly in drug discovery and development. Its unique structural features make it a candidate for further research in areas such as:

  • Pharmaceutical development: Targeting diseases like cancer and infections.
  • Biochemical research: Studying enzyme interactions and metabolic pathways.
  • Material science: Potential applications in creating novel materials based on its chemical properties .

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may involve:

  • Binding assays: To determine affinity for specific receptors or enzymes.
  • In vitro studies: Assessing cellular responses to treatment with the compound.
  • In vivo studies: Evaluating therapeutic effects in animal models.

Such studies provide insights into the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-oneQuinazolinone core, bromine substitutionLacks piperazine and butanamide moieties
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamideSimilar structure without piperazineNo piperazine moiety
2-[4-[4-(5-chloro-3-methylbenzimidazol)]piperidin]-4-octobutyl]-1H-quinozalinoneContains a piperidine instead of piperazineDifferent core structure

The uniqueness of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide lies in its combination of a quinazolinone core with distinct substitutions (bromine, sulfur) along with a piperazine side chain. This combination imparts specific biological activities and chemical properties that differentiate it from similar compounds, making it a valuable candidate for further research and potential therapeutic applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

573.14092 g/mol

Monoisotopic Mass

573.14092 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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